3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
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Overview
Description
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-hydroxybenzaldehyde with 2-aminopyridine in the presence of a base, followed by cyclization to form the desired pyrano-pyridine structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which may alter its chemical properties and reactivity.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one include:
7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine:
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-bromo-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-6-7(10-4-5)1-2-12-8(6)11/h3-4H,1-2H2 |
InChI Key |
GUTPJLGXFBJJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1N=CC(=C2)Br |
Origin of Product |
United States |
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